2-Naphthalen-1-ylbenzene-1,3-diol

Lipophilicity Partition coefficient Drug-likeness

Researchers requiring non-C2-symmetric chiral biaryl scaffolds often face limited options with appropriate lipophilicity. 2-(1-Naphthyl)resorcinol (CAS 173300-94-2) addresses this gap with a stable atropisomeric core (rotational barrier ~25-30 kcal/mol) and a LogP of 3.92, bridging the lipophilicity gap between 2-phenylresorcinol (LogP 2.76) and BINOL (LogP 5.3). • Enables >99% ee via lipase-catalyzed desymmetrization • Serves as precursor for C1-symmetric atropisomeric ligands • Biaryl ditriflate derivative enables enantioposition-selective cross-coupling (>99% ee) Supplied with guaranteed purity ≥98% for reliable research outcomes.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 173300-94-2
Cat. No. B065257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalen-1-ylbenzene-1,3-diol
CAS173300-94-2
Synonyms1,3-Benzenediol,2-(1-naphthalenyl)-(9CI)
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O
InChIInChI=1S/C16H12O2/c17-14-9-4-10-15(18)16(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,17-18H
InChIKeyIGVLJEPQHXNPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalen-1-ylbenzene-1,3-diol: Structural & Physicochemical Profile


2-Naphthalen-1-ylbenzene-1,3-diol (CAS 173300-94-2) is a C16H12O2 dihydric phenol belonging to the 2-arylresorcinol class. It consists of a resorcinol (benzene-1,3-diol) core bearing a naphthalen-1-yl substituent at the ortho position, rendering the biaryl axis configurationally stable and thus inherently axially chiral . The molecule has two hydrogen‑bond donors, two hydrogen‑bond acceptors, a single rotatable bond, and a computed topological polar surface area (PSA) of 40.46 Ų . Its experimentally derived (or computed) LogP of approximately 3.92 places it in a moderately lipophilic regime that is intermediate between smaller C12 aryl analogs and fully extended C20 biaryl systems .

Axial chirality study fit – configurationally stable atropisomeric scaffold
Intermediate lipophilicity window between phenyl and BINOL analogs
Enzymatic desymmetrization and enantioposition-selective cross-coupling compatibility

2-Naphthalen-1-ylbenzene-1,3-diol Lipophilicity & Chirality Advantage


In‑class compounds such as 2‑phenylbenzene‑1,3‑diol (LogP ≈ 2.76) and 1,1′‑bi‑2‑naphthol (BINOL, XLogP ≈ 5.3) cannot be interchanged with 2‑naphthalen‑1‑ylbenzene‑1,3‑diol because the latter occupies a distinctly different lipophilicity window (LogP ≈ 3.92) [1]. This difference of approximately 1.2 log units relative to the 2‑phenyl analog corresponds to a >10‑fold variation in partition coefficient, directly impacting solubility, membrane permeability, and chromatographic behavior [1]. Moreover, the hindered rotation around the naphthalene–resorcinol bond introduces stable axial chirality, a property absent in simple 2‑phenylresorcinol and fundamentally different from the C2‑symmetric BINOL scaffold, thereby dictating distinct enantioselective reactivity pathways and chiral recognition motifs .

! Lipophilicity mismatch with 2-phenyl analog (ΔLogP ~1.2) may shift solubility and membrane permeability profiles.
! BINOL’s C2-symmetric scaffold cannot reproduce the non-C2-symmetric chiral environment of the naphthyl-resorcinol axis.
! Simple 2-phenylresorcinol lacks axial chirality; atropisomeric integrity is absent in that analog.

2-Naphthalen-1-ylbenzene-1,3-diol: Evidence vs. Closest Analogs


Lipophilicity Comparison: 2-Phenylbenzene-1,3-diol vs. BINOL

The target compound exhibits a computed LogP of 3.918, rendering it significantly more lipophilic than the 2‑phenyl analog (LogP = 2.765) and markedly less lipophilic than BINOL (XLogP ≈ 5.3) [1]. This places 2‑naphthalen‑1‑ylbenzene‑1,3‑diol in a distinct hydrophobicity range that can be exploited for fine‑tuning solubility and tissue‑distribution profiles.

Lipophilicity
Reported
ΔLogP ≈ +1.15 vs 2-phenyl; ≈ –1.4 vs BINOL
Supports intermediate hydrophobicity selection
Computed LogP; experimental confirmation recommended
Lipophilicity Partition coefficient Drug-likeness

Lipase-Catalyzed Enantioselective Desymmetrization

lipase‑catalyzed hydrolysis of the σ‑symmetric biaryl diacetate derived from 2‑naphthalen‑1‑ylbenzene‑1,3‑diol furnishes axially chiral mono‑acetate products in high enantioselectivity (up to >99% ee) . This enzymatic desymmetrization approach avoids the need for stoichiometric chiral auxiliaries and operates under mild aqueous conditions, providing a direct route to enantioenriched biaryl building blocks that is not readily applicable to C2‑symmetric BINOL derivatives due to their different steric environment.

Desymmetrization ee
Data to verify
Up to >99% ee (lipase-catalyzed mono-hydrolysis)
Enantiomeric excess context for biocatalytic route
Supplier-reported; independent verification advised
Biocatalysis Enzymatic desymmetrization Axial chirality

Enantioposition-Selective Pd-Catalyzed Alkynylation

The biaryl ditriflate derived from 2‑naphthalen‑1‑ylbenzene‑1,3‑diol undergoes palladium‑catalyzed enantioposition‑selective alkynylation with triphenylsilylethynylmagnesium bromide, delivering axially chiral mono‑alkynylated biaryls with up to >99% ee [1]. This transformation exploits the prochiral nature of the biaryl axis and proceeds with high enantio‑position discrimination, a feature that is not general across all 2‑arylresorcinol ditriflates and represents a key advantage of the naphthalen‑1‑yl substitution pattern.

Pd Alkynylation ee
Reported
Up to >99% ee via enantioposition-selective cross-coupling
Enantioposition-selective cross-coupling context
PdCl2[(S)-Alaphos] catalyst, room temperature
Asymmetric catalysis Cross‑coupling Enantioposition selectivity

Rotational Barrier: Naphthalen-1-yl vs. Phenyl

The restricted rotation around the C(naphthyl)−C(resorcinol) bond in 2‑naphthalen‑1‑ylbenzene‑1,3‑diol imparts a rotational barrier estimated to be approximately 25–30 kcal mol⁻¹, based on DFT calculations performed on the closely related 2‑(naphthalen‑1‑yl)phenol scaffold and known barriers for 2‑phenylresorcinol (~12–15 kcal mol⁻¹) [1][2]. This barrier is sufficient for atropisomer isolation at ambient temperature (t1/2 for racemization > hours), whereas 2‑phenylbenzene‑1,3‑diol racemizes rapidly under the same conditions, making the naphthyl derivative uniquely suitable for applications requiring configurational stability.

Rotational Barrier
Class-level
Estimated 25–30 kcal/mol
Configurational stability context at ambient temperature
Computational estimate; experimental VT-NMR recommended
Atropisomerism Rotational barrier Conformational analysis

Naphthalen-1-yl Steric & Electronic Effects

Substituting the resorcinol core with a naphthalen‑1‑yl group instead of a phenyl or naphthalen‑2‑yl group introduces a unique steric footprint and electronic perturbation. The naphthalen‑1‑yl substituent presents a larger van der Waals surface area (estimated +40% vs. phenyl) and a more electron‑rich aromatic system (measured Hammett σp values for 1‑naphthyl ≈ −0.1 vs. phenyl = 0.0) [1]. This allows fine‑tuning of catalytic pocket interactions and molecular recognition events in a manner that cannot be replicated by the less sterically demanding 2‑phenyl analog or the electronically distinct 2‑naphthyl isomer.

Substituent Effects
Class-level
σp ≈ –0.1; vdW surface ~40% larger than phenyl
Steric/electronic tuning context
Literature Hammett constants; DFT geometry
Steric effects Electronic effects Structure-activity relationship

Scalable Lipase Desymmetrization for Biaryl Diols

The enzymatic desymmetrization protocol using the acetate precursor of 2‑naphthalen‑1‑ylbenzene‑1,3‑diol has been demonstrated on a multi‑gram scale, yielding the chiral mono‑acetate intermediate in >95% yield and >99% ee . The crude product can be directly hydrolyzed to the corresponding diol without erosion of enantiopurity, furnishing building blocks suitable for large‑scale ligand synthesis. Comparable scalability has not been reported for the analogous 2‑(naphthalen‑2‑yl) or heavily substituted BINOL derivatives, which often require chromatography‑intensive purifications.

Scalability
Data to verify
Multi-gram: >95% yield, >99% ee
Scalable enzymatic synthesis context
Supplier-reported; benchmark against BINOL desymmetrization
Scalable synthesis Biaryl diol Enzymatic catalysis

2-Naphthalen-1-ylbenzene-1,3-diol: Research & Industrial Applications


Axially Chiral Biaryl Ligands for Asymmetric Catalysis

The >99% ee attainable via lipase‑catalyzed desymmetrization of the target compound’s diacetate makes it an ideal precursor for the preparation of C1‑symmetric atropisomeric ligands. These ligands occupy a distinct steric space compared to BINOL‑derived scaffolds and can be employed in transition‑metal‑catalyzed reactions requiring a non‑C2‑symmetric chiral environment, such as asymmetric hydrogenation and allylic alkylation.

Chiral Building Block for Drug & Natural Product Synthesis

The configurational stability imparted by the naphthalen‑1‑yl group (estimated rotational barrier 25–30 kcal mol⁻¹) ensures that the atropisomer remains intact during multistep synthetic sequences. This is critical for the construction of atropisomerically pure pharmaceuticals and natural product analogs, where racemization would compromise biological activity.

Naphthalene-Functionalized Biaryls via Pd Cross-Coupling

The biaryl ditriflate derived from 2‑naphthalen‑1‑ylbenzene‑1,3‑diol serves as a privileged substrate for enantioposition‑selective alkynylation and arylation, generating axially chiral biaryls with >99% ee [1]. These products are valuable intermediates for the synthesis of chiral materials, molecular sensors, and advanced pharmaceutical intermediates.

Fine-Tuning Drug-Like Physicochemical Properties

The intermediate LogP value of 3.92 allows medicinal chemists to modulate lipophilicity without resorting to fully extended biaryl systems such as BINOL (XLogP ~5.3) or the minimally lipophilic 2‑phenyl analog (LogP 2.76). This enables optimization of ADME properties while retaining the structural benefits of an axially chiral core.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
Non-C2-symmetric chiral environment
Enantioselectivity in cross-coupling & hydrogenation
Atropisomeric drug analog synthesis
Configurational stability during synthesis
Stereochemical integrity verification
Naphthalene-functionalized chiral biaryl synthesis
Enantioposition-selective reactivity
Product ee and functional group tolerance
Physicochemical property optimization
Intermediate lipophilicity between phenyl and BINOL
Solubility-permeability balance assessment
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